molecular formula C22H25N3O3S B2491161 3-(4-methoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)propanamide CAS No. 897455-44-6

3-(4-methoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)propanamide

Cat. No. B2491161
CAS RN: 897455-44-6
M. Wt: 411.52
InChI Key: ZZJUTMKBUHCUBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the integration of various moieties like semicarbazide, thiosemicarbazide, thiadiazole, and triazolone into the core structure, leveraging techniques such as IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry for confirmation (Tumosienė et al., 2020). Such methodologies highlight the compound's complex synthesis pathway, indicating a multi-step process involving the precise integration of methoxyphenyl and imidazolylthioethyl groups.

Molecular Structure Analysis

The molecular structure is confirmed through spectroscopic techniques, including UV–vis, IR, 1H/13C NMR, mass spectrometry, and sometimes X-ray crystallography, providing insights into the compound's intricate architecture (Ünver et al., 2009). These techniques affirm the presence of methoxyphenyl and imidazolylthioethyl groups, crucial for the compound's anticipated activity.

Chemical Reactions and Properties

Chemical reactions involving this compound likely entail interactions with cellular components, given its potential anticancer activity. Its structure, featuring methoxyphenyl and imidazolylthioethyl groups, suggests a propensity for engaging in reactions conducive to exhibiting biological effects, such as inhibiting cancer cell proliferation (Tumosienė et al., 2020).

Physical Properties Analysis

While specific studies on the physical properties of this exact compound may not be directly cited, related research indicates that compounds of similar structure often crystallize in specific space groups, with detailed unit-cell parameters provided by single-crystal X-ray diffraction techniques (Yeong et al., 2018). These properties are essential for understanding the compound's stability and reactivity.

Scientific Research Applications

Antioxidant and Anticancer Activities

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which are structurally related to the queried compound, have been synthesized and their antioxidant and anticancer activities were evaluated. These compounds were found to have significant antioxidant activity, with some derivatives being 1.4 times more potent than ascorbic acid. Additionally, their anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, showing particular effectiveness against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Antimicrobial Activity

New thiazole derivatives, which bear resemblance in structure to the compound , have been synthesized and their antimicrobial activity assessed. Notably, certain derivatives displayed high antibacterial activity, while others demonstrated significant anticandidal effects against C. parapsilosis and C. glabrata. Furthermore, these compounds were tested for their cytotoxicity against various cell lines, revealing significant activity, particularly against HL-60 human leukemia cells and THP-1 human monocytic leukemia cells (Dawbaa et al., 2021).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-27-18-8-3-16(4-9-18)5-12-21(26)23-13-14-29-22-24-15-20(25-22)17-6-10-19(28-2)11-7-17/h3-4,6-11,15H,5,12-14H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJUTMKBUHCUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)propanamide

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